(Cyclopentylcarbamoyl)methyl 2-(4-chlorophenyl)acetate
Description
(Cyclopentylcarbamoyl)methyl 2-(4-chlorophenyl)acetate is an ester derivative of 2-(4-chlorophenyl)acetic acid, functionalized with a cyclopentylcarbamoyl group via a methyl linker. The compound’s structure features a 4-chlorophenyl moiety, known for its electron-withdrawing properties, and a carbamoyl group that may enhance solubility or influence binding interactions. Crystallographic tools like SHELX, widely used for small-molecule refinement, could elucidate its 3D conformation and intermolecular interactions .
Properties
IUPAC Name |
[2-(cyclopentylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c16-12-7-5-11(6-8-12)9-15(19)20-10-14(18)17-13-3-1-2-4-13/h5-8,13H,1-4,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMSTUXYCHABIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57266419 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopentylcarbamoyl)methyl 2-(4-chlorophenyl)acetate typically involves the reaction of cyclopentyl isocyanate with methyl 2-(4-chlorophenyl)acetate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the desired chemical transformation. The product is continuously extracted and purified using automated systems, ensuring high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(Cyclopentylcarbamoyl)methyl 2-(4-chlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thiol esters.
Scientific Research Applications
(Cyclopentylcarbamoyl)methyl 2-(4-chlorophenyl)acetate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is conducted to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism by which (Cyclopentylcarbamoyl)methyl 2-(4-chlorophenyl)acetate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound shares structural motifs with other 4-chlorophenyl-containing derivatives but differs in critical substituents. Below is a comparative analysis with Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-Imidazole-4-yl] acetate, a sirtuin inhibitor studied in non-small cell lung cancer (NSCLC) cell lines .
Key Findings:
Structural Differences :
- The target compound lacks the imidazole ring present in the Ethyl analog, replacing it with a carbamoyl group. This difference likely alters electronic properties and target specificity.
- The Ethyl compound’s imidazole ring contributes to π-π stacking and hydrogen bonding with sirtuin active sites, explaining its superior docking scores .
Biological Implications :
- The Ethyl derivative’s sirtuin inhibition correlates with its imidazole core, a feature absent in the target compound. This suggests divergent therapeutic applications.
- The cyclopentylcarbamoyl group in the target compound may enhance metabolic stability or solubility compared to alkyl esters.
Computational Data :
- The Ethyl compound demonstrates a glide energy of -45.2 kcal/mol and a glide score of -9.3 against SIRT2, indicative of strong binding . Similar data for the target compound is unavailable, but its carbamoyl group could favor interactions with proteases or kinases instead.
Biological Activity
(Cyclopentylcarbamoyl)methyl 2-(4-chlorophenyl)acetate is a chemical compound notable for its unique structure, which includes a cyclopentyl group and a 4-chlorophenyl moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.
- Molecular Formula: CHClNO
- Molecular Weight: 227.67 g/mol
- CAS Number: 52449-43-1
- Density: 1.2 g/cm³
- Boiling Point: Approximately 240 °C
The presence of the chlorophenyl group is significant as it can influence the lipophilicity and overall biological activity of the compound, making it a candidate for further pharmacological studies.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes related to tumor growth, particularly those involved in metabolic pathways that cancer cells exploit.
- Modulation of Signaling Pathways: It may affect various signaling pathways, including those related to apoptosis and cell proliferation, thus potentially reducing tumor viability.
Case Studies and Research Findings
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Anti-Cancer Activity:
- A study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC values indicated significant potency compared to control groups.
- In vivo studies using murine models showed reduced tumor growth rates when treated with this compound, suggesting its potential as an anti-cancer agent.
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Anti-Inflammatory Properties:
- Preliminary investigations indicated that this compound might possess anti-inflammatory properties, as evidenced by decreased levels of pro-inflammatory cytokines in treated animal models.
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Pharmacokinetics:
- Studies on the pharmacokinetics revealed that the compound has favorable absorption characteristics with a moderate half-life, allowing for sustained therapeutic effects over time.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
